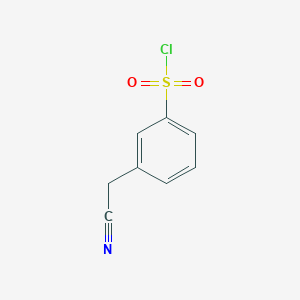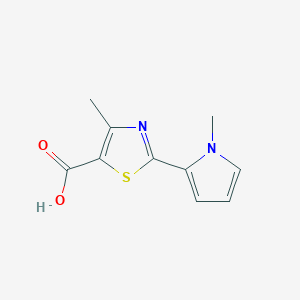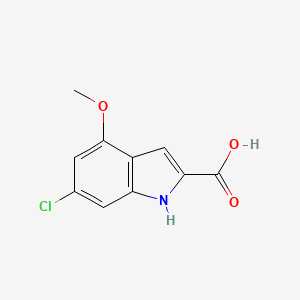![molecular formula C7H5ClN4O2 B1530756 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 1509620-74-9](/img/structure/B1530756.png)
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Vue d'ensemble
Description
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (5-Cl-MMPPC) is an organic compound belonging to the family of pyrazolo[4,3-d]pyrimidines. It is a synthetic molecule with a wide range of applications in the scientific community, ranging from organic synthesis to drug development. The compound is typically used in laboratory experiments as a reagent or catalyst, and has also been studied for its potential biological activity. This article will provide an overview of 5-Cl-MMPPC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has been studied for its potential applications in various scientific fields. The compound has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of other pyrazolo[4,3-d]pyrimidines. It has also been studied for its potential biological activity, including its ability to inhibit the growth of certain types of cancer cells, and for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. In addition, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells, though the exact mechanism of action is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells, though the exact mechanism of action is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid in laboratory experiments is its versatility. The compound can be used as a reagent or catalyst in organic synthesis, as a starting material for the synthesis of other pyrazolo[4,3-d]pyrimidines, and as a potential drug candidate. However, the compound is not widely available and can be difficult to obtain. In addition, the compound is potentially toxic and should be handled with caution.
Orientations Futures
Given the potential biological activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, further research is needed to better understand its mechanism of action and its potential therapeutic applications. Further studies are also needed to investigate the compound’s potential anti-cancer and anti-microbial properties. In addition, further research is needed to explore the compound’s potential use as a starting material for the synthesis of other pyrazolo[4,3-d]pyrimidines. Finally, further research is needed to investigate the compound’s potential toxicity and to develop safe and effective methods for its synthesis and use in laboratory experiments.
Propriétés
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-d]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-3-2-9-7(8)10-4(3)5(11-12)6(13)14/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSOWWCTKPEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)


![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)



![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)
